molecular formula C6H12Br2O4 B1677166 Mitobronitol CAS No. 488-41-5

Mitobronitol

Cat. No. B1677166
CAS RN: 488-41-5
M. Wt: 307.96 g/mol
InChI Key: VFKZTMPDYBFSTM-KVTDHHQDSA-N
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Description

Mitobronitol, also known as Myelobromol or DBM, is a brominated analog of mannitol . It is classified as an anticancer agent and an alkylating agent . It has potential for myelosuppression associated with significantly decreased risk for several complications of allogeneic bone marrow transplantation in accelerated chronic granulocytic leukemia .


Molecular Structure Analysis

The molecular structure of Mitobronitol can be determined using techniques such as X-ray crystallography . This technique has long been used as a powerful method to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .


Chemical Reactions Analysis

The analysis of chemical reactions used in current medicinal chemistry has revealed that none of the most frequently used synthetic reactions were discovered within the past 20 years . The Mitsunobu reaction, which is sub-stoichiometric in the phosphine and azodicarboxylate species and employs innocuous terminal oxidants and reductants to achieve recycling, is one of the most commonly used reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Mitobronitol include a molecular formula of C6H12Br2O4, an average mass of 307.965 Da, and a monoisotopic mass of 305.910217 Da .

Scientific Research Applications

Lymphoid Toxicities Comparison in Mice

Mitobronitol has been compared to busulphan in terms of lymphoid toxicities in mice. The study found that mitobronitol exhibits reduced B cell toxicity and improved thymic recovery, suggesting it could contribute to decreased risks of complications following allogeneic bone marrow transplantation in chronic granulocytic leukemia (Szebeni et al., 1997).

Influence on Spleen Colony Formation

Research has explored the effect of mitobronitol on spleen colony formation. Mitobronitol, when combined with 5-fluorouracil-treated donor marrow, inhibited extra colony formation in the spleens of recipients, contrasting with the effects of cyclophosphamide (Gulya et al., 1985).

Role in Bone Marrow Transplantation

Mitobronitol has been a part of a new, radiation-free conditioning protocol for chronic myeloid leukemia patients undergoing bone marrow transplantation. This approach was associated with reduced transplantation-related toxicity and had promising overall and leukemia-free survival rates (Kelemen et al., 1998).

Application in Polycythemia Vera Pulse Therapy

Mitobronitol has been used as pulse therapy for Polycythemia Vera patients. The study observed that mitobronitol pulse therapy is safe concerning drug-induced leukemia and is effective despite short remission durations (Kelemen & Tura, 1985).

Safety And Hazards

The safety data sheet for Mitobronitol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified for acute toxicity, oral (Category 4), H302 .

Future Directions

While specific future directions for Mitobronitol are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

(2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
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InChI Key

VFKZTMPDYBFSTM-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br
Source PubChem
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CBr)O)O)O)O)Br
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Molecular Formula

C6H12Br2O4
Record name DIBROMOMANNITOL
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DSSTOX Substance ID

DTXSID7022918
Record name Dibromomannitol
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Molecular Weight

307.96 g/mol
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Physical Description

Dibromomannitol is a white powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Product Name

Mitobronitol

CAS RN

488-41-5
Record name DIBROMOMANNITOL
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Record name Mitobronitol [INN:BAN:DCF:JAN]
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Melting Point

349 to 352 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
J Szebeni, K Barna, F Uher, J Milosevits, K Pálóczi… - Leukemia, 1997 - nature.com
It has previously been reported that the use of mitobronitol (dibromomannitol, DBM) instead of busulphan (BU) for myelosuppression is associated with significantly decreased risk for …
Number of citations: 7 www.nature.com
E Kelemen, K Jakab, G Váradi, M Janossa, J Földi… - Leukemia, 1993 - europepmc.org
Cytostatic chemotherapy instead of supralethal total body irradiation (TBI) has been increasingly used as an alternative myeloablative regimen before bone marrow transplantation (BMT…
Number of citations: 10 europepmc.org
E Kelemen, S Tura - Annals of the New York Academy of …, 1985 - Wiley Online Library
During a 14-year period, 70 Hungarian and 55 Italian polycythemia Vera (PV) patients received mitobronitol (Myelobromol, dibromomannitol: DBM) pulse therapy (a total of 1500-3500 …
Number of citations: 3 nyaspubs.onlinelibrary.wiley.com
E Gulya, E Kelemen, I Holló - Annals of the New York Academy of …, 1985 - europepmc.org
Inhibition of late splenic extra-colony formation by mitobronitol. - Abstract - Europe PMC … Inhibition of late splenic extra-colony formation by mitobronitol. …
Number of citations: 4 europepmc.org
E Kelemen, S Tura, T Burger - Lancet (London, England), 1987 - europepmc.org
Decreasing risk of leukaemia during prolonged follow-up after mitobronitol therapy for polycythaemia vera. - Abstract - Europe PMC … Decreasing risk of leukaemia during …
Number of citations: 1 europepmc.org
A Barta, A Batai, E Torbagyi, A Sipos… - Bone Marrow …, 1998 - europepmc.org
… (21 cases including two retransplantations) and CML with Mitobronitol/Ara-C/Cy except two … Significantly better overall survival rates were associated with the Mitobronitol (DBM)/Ara-C/…
Number of citations: 4 europepmc.org
G Gomez, DK Hossfeld, JE Sokal - Br Med J, 1975 - bmj.com
… in a comparative study of mitobronitol and busulphan. His initial treatment was with mitobronitol, which … Subsequently he received maintenance therapy with mitobronitol. His course was …
Number of citations: 47 www.bmj.com
Y Tanaka, Y Nagai, M Mori, H Fujita, K Togami… - International journal of …, 2006 - Springer
A 59-year-old woman was diagnosed with essential thrombocythemia in 1988 and had been treated with hydroxyurea, mitobronitol, busulfan, and ranimustine, in that order. …
Number of citations: 10 link.springer.com
LA Giddings, DJ Newman - Journal of Industrial Microbiology …, 2013 - academic.oup.com
Microbes from two of the three domains of life, the Prokarya, and Eukarya, continue to serve as rich sources of structurally complex chemical scaffolds that have proven to be essential …
Number of citations: 97 academic.oup.com
E GULYA, SZ MOZSA - …, 1977 - … PUBL CO LTD BLAKE CTR, STE …
Number of citations: 0

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